molecular formula C18H24N2O3 B11073764 ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate

ethyl (2E)-3-[(7-methoxy-1,2,3-trimethyl-1H-indol-6-yl)amino]but-2-enoate

Cat. No.: B11073764
M. Wt: 316.4 g/mol
InChI Key: OISNWLZYLAYIRE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE is a synthetic organic compound characterized by its unique indole structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. The presence of the indole moiety, along with the butenoate ester, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation and Methylation: The indole core is then subjected to methoxylation and methylation reactions to introduce the methoxy and methyl groups at specific positions.

    Coupling with Butenoate: The final step involves coupling the modified indole with ethyl (E)-3-amino-2-butenoate under basic conditions to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond in the butenoate ester, converting it to a single bond and forming the corresponding saturated ester.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) or nitro compounds under acidic or basic conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the indole ring.

    Reduction Products: Saturated esters.

    Substitution Products: Functionalized indole derivatives with various substituents.

Scientific Research Applications

ETHYL (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

ETHYL (E)-3-[(7-METHOXY-1,2,3-TRIMETHYL-1H-INDOL-6-YL)AMINO]-2-BUTENOATE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Other indole derivatives, such as tryptophan, serotonin, and indomethacin.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

ethyl (E)-3-[(7-methoxy-1,2,3-trimethylindol-6-yl)amino]but-2-enoate

InChI

InChI=1S/C18H24N2O3/c1-7-23-16(21)10-11(2)19-15-9-8-14-12(3)13(4)20(5)17(14)18(15)22-6/h8-10,19H,7H2,1-6H3/b11-10+

InChI Key

OISNWLZYLAYIRE-ZHACJKMWSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/NC1=C(C2=C(C=C1)C(=C(N2C)C)C)OC

Canonical SMILES

CCOC(=O)C=C(C)NC1=C(C2=C(C=C1)C(=C(N2C)C)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.